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Compound of Interest

Compound Name: 4-Chloroquinazolin-8-ol

Cat. No.: B1601935 Get Quote

An In-Depth Guide to the Analytical Characterization of 4-Chloroquinazolin-8-ol

This document provides a comprehensive guide to the essential analytical techniques for the

robust characterization of 4-Chloroquinazolin-8-ol, a heterocyclic compound of significant

interest in medicinal chemistry and drug development. The methodologies detailed herein are

designed for researchers, quality control analysts, and drug development professionals,

emphasizing scientific rationale, procedural integrity, and adherence to established validation

principles.

Our approach moves beyond simple procedural lists, delving into the causality behind

experimental choices to ensure that each protocol is a self-validating system. This guide is

grounded in authoritative standards, ensuring the generation of reliable, reproducible, and

defensible analytical data.

Core Physicochemical & Structural Properties
A foundational understanding of 4-Chloroquinazolin-8-ol's properties is paramount for

selecting and optimizing analytical methods.

Chemical Structure: The molecule consists of a bicyclic quinazoline core, functionalized with

a chlorine atom at the C4 position and a hydroxyl group at the C8 position. This structure

dictates its polarity, potential for hydrogen bonding, and chromophoric properties.

Molecular Formula: C₈H₅ClN₂O[1][2]
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Molecular Weight: 180.59 g/mol [2]

Solubility: While specific data for this exact isomer is limited, related compounds like 8-

chloroquinazolin-4-ol are soluble in polar aprotic solvents such as Dimethyl Sulfoxide

(DMSO).[3] Solubility in aqueous and organic solvents must be experimentally determined to

select appropriate diluents for analysis.

Property Value Source

CAS Number 154288-08-1 [4]

Molecular Formula C₈H₅ClN₂O [1][2]

Molecular Weight 180.59 g/mol [2]

Appearance Expected to be a solid Inferred

Predicted pKa
Multiple values due to -OH and

N atoms
Inferred

High-Performance Liquid Chromatography (HPLC):
Purity and Assay
Principle & Application: Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for

assessing the purity and quantifying the concentration (assay) of 4-Chloroquinazolin-8-ol.
The method separates the analyte from impurities based on differential partitioning between a

nonpolar stationary phase (e.g., C18) and a polar mobile phase. Its suitability stems from the

compound's aromatic nature and moderate polarity, which allow for excellent retention and

resolution on common stationary phases. UV detection is highly effective due to the strong

absorbance of the quinazoline ring system.

Causality in Method Development:

Column Choice: A C18 (octadecylsilane) column is the logical starting point. Its hydrophobic

nature provides strong retention for the aromatic quinazoline core, allowing for effective

separation from more polar or less polar impurities.
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Mobile Phase: A gradient of a weak acid (e.g., formic or phosphoric acid) in water and an

organic modifier (acetonitrile or methanol) is employed. The acid suppresses the ionization of

the phenolic hydroxyl group and basic nitrogen atoms, leading to sharper, more symmetrical

peaks. Acetonitrile is often preferred for its lower viscosity and UV transparency.

Detection Wavelength: Photodiode Array (PDA) detection is recommended to scan a range

of wavelengths. Based on data for similar quinazoline derivatives, strong absorbance is

expected between 220-250 nm and near 315 nm.[5][6] Monitoring at a wavelength maximum

ensures the highest sensitivity.

Protocol: Purity Determination and Assay by RP-HPLC
This protocol is designed to be a starting point and must be validated according to ICH Q2(R2)

guidelines to demonstrate its fitness for purpose.[7][8]

1. Instrument Qualification:

Ensure the HPLC system has been qualified according to USP <1058> principles

(IQ/OQ/PQ).[9][10][11]

2. Materials:

Reference Standard: 4-Chloroquinazolin-8-ol, certified purity.

Solvents: HPLC-grade Acetonitrile (ACN) and water.

Reagents: Formic acid (≥98%).

Diluent: Acetonitrile/Water (50:50, v/v).

3. Chromatographic Conditions:
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Parameter Condition Rationale

Column
C18, 4.6 x 150 mm, 3.5 µm

particle size

Standard for good resolution

and efficiency with small

molecules.

Mobile Phase A 0.1% Formic Acid in Water

Provides protons to suppress

ionization, improving peak

shape.

Mobile Phase B
0.1% Formic Acid in

Acetonitrile

Organic modifier to elute the

analyte.

Gradient

10% B to 90% B over 15 min;

hold at 90% B for 3 min; return

to 10% B

Ensures elution of both polar

and non-polar impurities.

Flow Rate 1.0 mL/min
Typical flow rate for a 4.6 mm

ID column.

Column Temperature 30 °C

Maintains consistent retention

times and improves peak

shape.

Injection Volume 5 µL
Balances sensitivity with the

risk of column overloading.

Detection

PDA at 254 nm (or wavelength

maximum determined from UV

scan)

Common wavelength for

aromatic compounds; PDA

confirms peak purity.

Run Time 25 minutes
Allows for column re-

equilibration.

4. Sample Preparation:

Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of 4-Chloroquinazolin-8-
ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with

diluent.

Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.
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Test Sample (0.1 mg/mL): Accurately weigh ~10 mg of the 4-Chloroquinazolin-8-ol sample,

dissolve, and dilute to 100.0 mL with diluent.

5. System Suitability Test (SST):

Before sample analysis, perform five replicate injections of the Working Standard. The

system is deemed suitable if the Relative Standard Deviation (%RSD) for peak area and

retention time is ≤ 2.0%.[12]

6. Analysis & Calculation:

Inject the diluent (as a blank), followed by the Working Standard and the Test Sample.

Purity (Area %): Calculate the percentage of each impurity by dividing its peak area by the

total area of all peaks in the chromatogram.

Assay (% w/w):Assay = (Area_Sample / Area_Std) × (Conc_Std / Conc_Sample) ×

Purity_Std
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Caption: HPLC workflow for purity and assay determination.
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Spectroscopic Characterization
Spectroscopic methods provide orthogonal information to chromatography, confirming the

identity and structural integrity of 4-Chloroquinazolin-8-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Application: NMR is the most powerful technique for unambiguous structural

elucidation. ¹H NMR provides information on the number, environment, and connectivity of

protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.

Causality in Experimental Choices:

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity is

likely to dissolve the compound, and its residual proton signal does not typically interfere with

the aromatic signals of the analyte. The hydroxyl proton (-OH) is also often observable in

DMSO-d₆.

Expected Signals: The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) will

be complex due to the fused ring system. The specific chemical shifts and coupling

constants will be definitive for the substitution pattern. The hydroxyl proton will likely appear

as a broad singlet.

Protocol: ¹H and ¹³C NMR
1. Sample Preparation:

Accurately weigh 5-10 mg of 4-Chloroquinazolin-8-ol and dissolve it in ~0.7 mL of DMSO-

d₆ in a clean, dry NMR tube.

2. Instrument Parameters (400 MHz Spectrometer):
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Parameter ¹H NMR Condition ¹³C NMR Condition

Pulse Program Standard single pulse (zg30)
Proton-decoupled single pulse

(zgpg30)

Acquisition Time ~4 seconds ~1-2 seconds

Relaxation Delay 2 seconds 2 seconds

Number of Scans 16-64
1024-4096 (or more,

depending on concentration)

Spectral Width 0-16 ppm 0-220 ppm

Referencing

Residual DMSO-d₆ signal (δ

~2.50 ppm for ¹H; δ ~39.52

ppm for ¹³C)

3. Expected Data & Interpretation:

¹H NMR: Expect several distinct signals in the aromatic region, likely doublets or multiplets,

corresponding to the protons on the quinazoline ring. A singlet or broad singlet at a higher

ppm value would correspond to the C2-H proton. Another signal, potentially broad, would be

for the hydroxyl proton.

¹³C NMR: Expect 8 distinct signals for the carbon atoms of the quinazoline core. Chemical

shifts will indicate carbons attached to electronegative atoms (Cl, N, O) appearing further

downfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Application: FT-IR spectroscopy identifies the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations

(stretching, bending). It is a rapid and reliable method for confirming the presence of key

structural motifs.

Protocol: FT-IR using KBr Pellet
1. Sample Preparation:
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Thoroughly mix ~1-2 mg of 4-Chloroquinazolin-8-ol with ~100-200 mg of dry, FT-IR grade

Potassium Bromide (KBr) in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Scans: 16-32

3. Expected Vibrational Bands:

Wavenumber Range (cm⁻¹) Assignment Rationale

3400 - 3200 (broad) O-H stretch

Characteristic of the hydroxyl

group, often broadened by

hydrogen bonding.

3100 - 3000 Aromatic C-H stretch
Confirms the presence of the

aromatic rings.

~1620 - 1580 C=N and C=C stretches
Typical for the quinazoline ring

system.[13][14]

~1475
Aromatic ring skeletal

vibrations

Further confirmation of the

aromatic core.

~1250 C-O stretch
Associated with the phenolic

hydroxyl group.

~800 - 700 C-Cl stretch
The C-Cl bond vibration

typically appears in this region.
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UV-Vis Spectrophotometry
Principle & Application: This technique measures the absorption of ultraviolet and visible light

by the molecule. The quinazoline core is a strong chromophore, and its UV-Vis spectrum

provides a characteristic fingerprint that can be used for identification and quantification.

Studies on quinazoline derivatives show distinct absorption bands resulting from π -> π* and n

-> π* electronic transitions.[5][15]

Protocol: UV-Vis Spectral Scan
1. Sample Preparation:

Prepare a stock solution of 4-Chloroquinazolin-8-ol in a suitable UV-transparent solvent

(e.g., methanol or ethanol) at a concentration of ~1.0 mg/mL.

Prepare a dilute solution (~10 µg/mL) from the stock solution using the same solvent.

2. Data Acquisition:

Use a dual-beam spectrophotometer and use the solvent as the reference blank.

Scan the sample from 400 nm down to 200 nm.

Record the wavelengths of maximum absorbance (λmax).

3. Expected Data:

Expect at least two major absorption bands. One high-energy band likely between 220-260

nm (π -> π* transition) and a lower-energy band between 300-340 nm (n -> π* transition),

characteristic of the quinazoline system.[6][15]

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Principle & Application: Mass spectrometry provides a precise measurement of the mass-to-

charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of 4-
Chloroquinazolin-8-ol and can provide structural information through the analysis of

fragmentation patterns.
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Causality in Ionization Choice:

Electrospray Ionization (ESI): This is the preferred method when coupling MS to HPLC (LC-

MS). It is a soft ionization technique that typically produces the protonated molecular ion

[M+H]⁺, making it easy to confirm the molecular weight.

Protocol: LC-MS Analysis
1. System:

Use the HPLC conditions described in Section 2, with the eluent directed into the ESI source

of a mass spectrometer.

Note: Avoid non-volatile buffers like phosphate. Use volatile modifiers like formic acid or

ammonium formate.

2. MS Parameters (Positive Ion Mode):

Parameter Setting

Ionization Mode ESI Positive

Scan Range 50 - 500 m/z

Capillary Voltage 3-4 kV

Drying Gas Flow ~10 L/min

Gas Temperature ~300-350 °C

3. Expected Data:

Full Scan: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z

181.02 (calculated for C₈H₆ClN₂O⁺). The characteristic isotopic pattern for one chlorine atom

(a peak at [M+H+2]⁺ with ~1/3 the intensity of the [M+H]⁺ peak) should also be present,

providing definitive confirmation of the presence of chlorine.

Fragmentation (MS/MS): Fragmentation of the parent ion could involve the loss of HCl or

CO, providing further structural confirmation.
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Caption: Logic diagram for ESI-MS molecular ion detection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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